molecular formula C32H20Cl2CrN10NaO8 B15197095 Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium CAS No. 75199-04-1

Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium

Cat. No.: B15197095
CAS No.: 75199-04-1
M. Wt: 818.5 g/mol
InChI Key: CVZDZLSHYQAZBQ-UHFFFAOYSA-L
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Description

Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the reaction of chromate salts with bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-one) under controlled conditions. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the removal of any impurities that may affect the compound’s performance in various applications.

Chemical Reactions Analysis

Types of Reactions

Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium undergoes several types of chemical reactions, including:

    Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of various organic and inorganic substrates.

    Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.

    Substitution: The compound can participate in substitution reactions, particularly involving the azo group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various acids and bases to control the pH of the reaction medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce chromium(III) species.

Scientific Research Applications

Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is used in various scientific research applications, including:

    Chemistry: As a reagent in analytical chemistry for the detection and quantification of various substances.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves its interaction with various molecular targets. The chromate ion can interact with cellular components, leading to oxidative stress and potential cellular damage. The azo group can also participate in electron transfer reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, potassium
  • Chromate(1-), bis(2-(2-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, ammonium

Uniqueness

The sodium salt of this compound is unique due to its solubility in water and its specific reactivity profile. Compared to its potassium and ammonium counterparts, the sodium salt is more commonly used in aqueous reactions and industrial applications.

Properties

CAS No.

75199-04-1

Molecular Formula

C32H20Cl2CrN10NaO8

Molecular Weight

818.5 g/mol

IUPAC Name

sodium;2-(2-chlorophenyl)-4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methylpyrazol-3-one;2-(2-chlorophenyl)-5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]pyrazol-3-olate;chromium(3+)

InChI

InChI=1S/C16H12ClN5O4.C16H10ClN5O4.Cr.Na/c2*1-9-15(16(24)21(20-9)13-5-3-2-4-11(13)17)19-18-12-8-10(22(25)26)6-7-14(12)23;;/h2-8,23-24H,1H3;2-8H,1H3;;/q;-2;+3;+1/p-2

InChI Key

CVZDZLSHYQAZBQ-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3Cl.[Na+].[Cr+3]

Origin of Product

United States

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